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Quantitative Data Overview

The table below summarizes the available quantitative data for Gomisin G from scientific studies.

Biological Activity Experimental Model Key Quantitative Findings Citation

| Anti-HIV Activity | In vitro assay | EC₅₀: 0.006 μg/mL Therapeutic Index (TI): 300 | [1] [2] | | CYP

Enzyme Inhibition | Recombinant human CYP enzymes (CYP3A4, CYP3A5) | IC₅₀ values determined;

AUC of CYP3A-metabolized drugs estimated to increase by 2%–3190% (indicating high drug interaction

potential). | [2] | | Anti-Cancer Activity (Colon Cancer) | LoVo cell line (MTT assay) | Dose-dependent

suppression of cell viability after 3- and 5-day treatments. | [3] | | Anti-Muscle Atrophy | Disuse muscle

atrophic mice model | Improved cross-sectional area and muscle strength; reduced expression of muscle

atrophic factors (e.g., atrogin-1, MuRF1). | [4] |

Experimental Protocols for Key Findings

Here are the detailed methodologies for the experiments that generated the data above.

Anti-HIV Activity Assay
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This protocol is based on the study that reported the EC₅₀ and TI.

Objective: To evaluate the in vitro anti-HIV activity and cytotoxicity of Gomisin G.
Key Components:

Test System: HIV-infected H9 lymphocytes.
Test Article: Gomisin G.

Controls: Infected and uninfected cells with no treatment.
Procedure:

H9 lymphocytes are infected with HIV.
Infected cells are treated with varying concentrations of Gomisin G.

The culture is incubated for a set period (e.g., 5-7 days).
Efficacy Endpoint (EC₅₀): The concentration of Gomisin G that reduces the replication of the

virus by 50% is measured, often via p24 antigen levels or reverse transcriptase activity.
Cytotoxicity Endpoint (CC₅₀ or IC₅₀): The concentration that kills 50% of the uninfected host

cells is determined, typically using a viability assay like MTT.
Data Analysis: The Therapeutic Index (TI) is calculated using the formula: TI = CC₅₀ (or IC₅₀) / EC₅₀.
The high TI of 300 indicates a wide safety margin between cytotoxic and effective antiviral
concentrations in vitro [1] [2].

CYP Inhibition Assay

This methodology underlies the potential for herb-drug interactions.

Objective: To determine the inhibitory effect of Gomisin G on human cytochrome P450 enzymes

CYP3A4 and CYP3A5.
Key Components:

Enzyme Source: Recombinant human CYP3A4 and CYP3A5 enzymes.
Probe Substrates: Midazolam (for 1'-hydroxylation), nifedipine (for oxidation), and testosterone

(for 6β-hydroxylation).
Inhibitor: Gomisin G.

Cofactor: NADPH-regenerating system.
Procedure:

Incubation mixtures containing the enzyme, buffer, NADPH system, probe substrate, and
Gomisin G (at various concentrations) are prepared.

Reactions are initiated by adding the NADPH system and incubated at 37°C for a fixed time
(e.g., 15 min).

Reactions are terminated by adding ice-cold acetonitrile.
The metabolites (e.g., 1'-hydroxymidazolam) are quantified using Ultra-Fast Liquid

Chromatography (UFLC).
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Data Analysis: The IC₅₀ value (concentration inhibiting 50% of enzyme activity) is determined. This

data is used for predictive in vivo modeling, which estimated the significant increase in the Area
Under the Curve (AUC) for co-administered drugs [2].

Mechanisms of Action and Signaling Pathways

Gomisin G exerts its effects through multiple pathways, as illustrated below.
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Mechanism in Disuse Muscle Atrophy Anti-Cancer Mechanism (Colon Cancer)
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Diagram Title: Gomisin G Mechanisms of Action
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Critical Research Gaps and Considerations

For drug development professionals, the following points are crucial:

Therapeutic Index is Context-Dependent: The reported TI of 300 is specific to anti-HIV activity in a

particular in vitro model. The TI for other indications, such as cancer or muscle atrophy, has not
been established and would require separate, comprehensive toxicology studies.

Pronounced Drug Interaction Potential: The strong inhibition of CYP3A4/5 enzymes by Gomisin G
suggests a high risk of herb-drug interactions [2]. This is a major safety consideration for any

therapeutic development, as it could alter the pharmacokinetics of co-administered drugs.
Limited In Vivo Toxicity Data: The available literature primarily focuses on efficacy. A full TI

calculation requires robust in vivo data on the maximum tolerated dose (MTD) or lethal dose 50
(LD₅₀), which is currently lacking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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